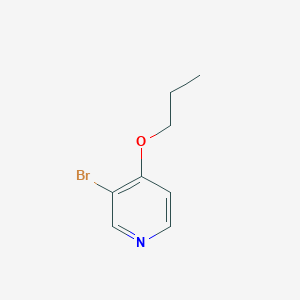

3-Bromo-4-propoxypyridine

Description

3-Bromo-4-propoxypyridine is a brominated pyridine derivative featuring a bromine atom at the 3-position and a propoxy group (–OCH₂CH₂CH₃) at the 4-position of the pyridine ring. Bromopyridines are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatility in substitution reactions and electronic properties .

Properties

IUPAC Name |

3-bromo-4-propoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-5-11-8-3-4-10-6-7(8)9/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTJCUUIYHMADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-propoxypyridine typically involves the bromination of 4-propoxypyridine. One common method is the reaction of 4-propoxypyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-propoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Heck Reaction: The compound can participate in the Heck reaction with alkenes to form substituted alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate. The reaction is usually performed in a mixture of water and an organic solvent like ethanol.

Heck Reaction: Reagents include alkenes, palladium catalysts, and bases such as triethylamine. The reaction is often conducted in polar solvents like N,N-dimethylformamide.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Suzuki-Miyaura Coupling: Biaryl compounds.

Heck Reaction: Substituted alkenes.

Scientific Research Applications

3-Bromo-4-propoxypyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-propoxypyridine depends on its specific application. In general, the compound can act as a ligand, binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-4-propoxypyridine with structurally related bromopyridine derivatives, focusing on molecular features, reactivity, and applications.

3-Bromopyridine (CAS 626-55-1)

- Molecular Formula : C₅H₄BrN

- Key Features : A simpler analog lacking the 4-position propoxy group.

- Applications : Used as a pharmaceutical intermediate .

- Safety : Requires stringent handling due to respiratory and dermal toxicity; first-aid measures include immediate washing and medical consultation .

- Distinction : The absence of the propoxy group limits its utility in reactions requiring steric or electronic modulation at the 4-position.

3-Bromo-4-(4'-methoxyphenyl)pyridine (CAS 88345-97-5)

- Molecular Formula: C₁₂H₁₀BrNO

- Key Features : A methoxyphenyl group at the 4-position instead of propoxy.

- Reactivity : The methoxy group enhances electron density on the phenyl ring, facilitating electrophilic substitution.

- Safety : GHS-compliant SDS emphasizes inhalation risks and eye protection during handling .

- Distinction : Bulkier aromatic substituents may hinder solubility in polar solvents compared to the smaller propoxy group.

4-Amino-3-bromopyridine

- Molecular Formula : C₅H₅BrN₂

- Key Features: An amino group (–NH₂) at the 4-position.

- Applications : Serves as a precursor for coupling reactions in drug synthesis (e.g., kinase inhibitors) .

- Reactivity: The amino group enables nucleophilic substitution, contrasting with the propoxy group’s ether-based stability.

4-Bromo-3-hydroxypyridine

- Molecular Formula: C₅H₄BrNO

- Key Features : Hydroxyl group (–OH) at the 3-position.

- Properties : The hydroxyl group increases acidity (pKa ~8.5), enabling deprotonation under basic conditions, unlike the neutral propoxy group.

- Applications : Used in metal-catalyzed cross-coupling reactions .

3-Bromo-4-(piperidin-3-yl)pyridine (CAS 1256795-28-4)

- Molecular Formula : C₁₀H₁₃BrN₂

- Key Features : A piperidine ring at the 4-position.

- Applications : Likely employed in neuroscience drug candidates due to piperidine’s bioactivity .

- Distinction : The nitrogen-containing heterocycle introduces basicity and hydrogen-bonding capability, differing from the propoxy group’s lipophilic nature.

Comparative Data Table

*Inferred data based on structural analogs.

Key Research Findings

Electronic Effects : The propoxy group in this compound likely donates electron density via the oxygen atom, altering the pyridine ring’s reactivity compared to electron-withdrawing groups (e.g., bromine). This balance is critical in Suzuki-Miyaura couplings .

Solubility Trends: Alkoxy-substituted bromopyridines (e.g., propoxy) exhibit higher lipid solubility than hydroxyl- or amino-substituted analogs, impacting their bioavailability in drug design .

Safety Profiles : Compounds with larger substituents (e.g., methoxyphenyl) require enhanced ventilation due to volatility risks, whereas propoxy derivatives may pose fewer inhalation hazards .

Biological Activity

3-Bromo-4-propoxypyridine is a pyridine derivative that has garnered attention in medicinal and organic chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and a propoxy group at the 4-position of the pyridine ring. This structural configuration contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can participate in halogen bonding , enhancing binding affinity to target proteins, while the propoxy group may influence lipophilicity and membrane permeability.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes and cancer.

- Receptor Modulation : It acts as a modulator for certain receptors, potentially influencing neurotransmitter systems and providing therapeutic effects in neurological disorders.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 91.95% |

| This compound | S. aureus | Moderate |

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown moderate cytotoxicity against several cancer cell lines, indicating potential as an anti-tumor agent.

| Cell Line | Cytotoxicity (%) |

|---|---|

| Ovarian Cancer | Moderate |

| Breast Cancer | Limited |

Study on Enzyme Inhibition

A study conducted by researchers evaluated the enzyme inhibition properties of various pyridine derivatives, including this compound. The compound demonstrated significant inhibition of key metabolic enzymes, suggesting its potential role in managing metabolic disorders.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated a strong inhibition rate, supporting its application as a therapeutic agent against bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.